molecular formula C15H13NO5 B5779824 (4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid

(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid

Cat. No. B5779824
M. Wt: 287.27 g/mol
InChI Key: FUSPYAHZGUHDEJ-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid, commonly known as FAA, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. The compound has been extensively studied for its potential use in the treatment of various inflammatory conditions.

Mechanism of Action

FAA works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to cause inflammation, pain, and fever. By inhibiting the production of prostaglandins, FAA reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
FAA has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been found to have a low toxicity profile and does not exhibit any significant side effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of FAA is its low toxicity profile, which makes it a safe compound for use in lab experiments. However, the compound has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on FAA. One area of research could focus on the development of more potent analogs of FAA that exhibit greater anti-inflammatory activity. Another area of research could focus on the potential use of FAA in the treatment of other inflammatory conditions such as psoriasis and multiple sclerosis. Additionally, further research could be conducted to better understand the mechanism of action of FAA and its effects on various biochemical pathways.

Synthesis Methods

The synthesis of FAA involves the reaction between 4-aminophenol and 2-furoyl chloride to form 4-{[3-(2-furyl)acryloyl]amino}phenol. This intermediate is then reacted with chloroacetic acid to form (4-{[3-(2-furyl)acryloyl]amino}phenoxy)acetic acid.

Scientific Research Applications

FAA has been studied for its potential use in the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. It has been found to exhibit anti-inflammatory properties by inhibiting the production of prostaglandins and leukotrienes, which are known to play a major role in the inflammatory response.

properties

IUPAC Name

2-[4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c17-14(8-7-12-2-1-9-20-12)16-11-3-5-13(6-4-11)21-10-15(18)19/h1-9H,10H2,(H,16,17)(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSPYAHZGUHDEJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}phenoxy)acetic acid

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